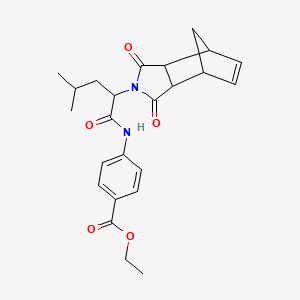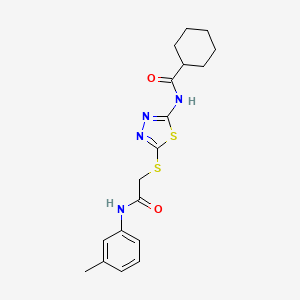
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound, notable for its unique structural properties that have garnered attention across various fields of scientific research. This compound belongs to the class of isoxazole carboxamides, characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, and an isoxazole moiety linked to a carboxamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available reagents. A common route begins with the formation of the isoxazole ring, followed by the attachment of the pyrazole ring with a trifluoromethyl group. The final step often involves the formation of the carboxamide bond under specific reaction conditions, such as using coupling reagents and appropriate solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Converts it into corresponding oxidative derivatives.
Reduction: Reduces specific functional groups while maintaining the structural integrity.
Substitution: Allows the replacement of substituents on the isoxazole or pyrazole rings under certain conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing electrophilic or nucleophilic reagents in polar solvents to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation might lead to hydroxylated or ketone derivatives, while reduction could result in amine or alcohol functionalities.
Applications De Recherche Scientifique
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide finds extensive use in:
Chemistry: Serving as a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on various biological pathways and systems.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique chemical properties for the development of materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and isoxazole ring play critical roles in enhancing its binding affinity and specificity. The pathways influenced by this compound can vary depending on the context of its application, ranging from inhibition of enzymatic activity to modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Compared to other isoxazole carboxamides, 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is unique due to its trifluoromethyl-pyrazole moiety, which imparts distinct physicochemical and biological properties. Similar compounds include:
Isoxazole derivatives without the trifluoromethyl group.
Pyrazole-based carboxamides with different substituents.
Trifluoromethyl-containing isoxazole analogs.
Propriétés
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-7-8(6-16-20-7)10(19)15-3-5-18-4-2-9(17-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCVUVKOCWIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2734178.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)
![1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2734182.png)
![N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2734184.png)

![7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane](/img/structure/B2734187.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)
![1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2734191.png)

![2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2734193.png)

![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)
![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)
![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2734201.png)
